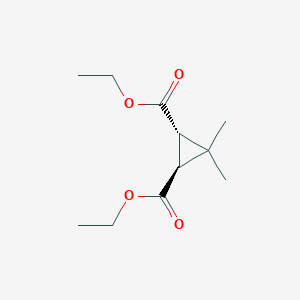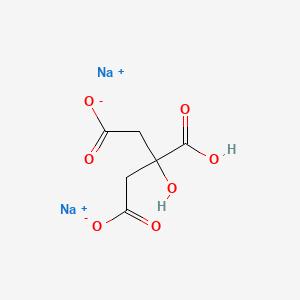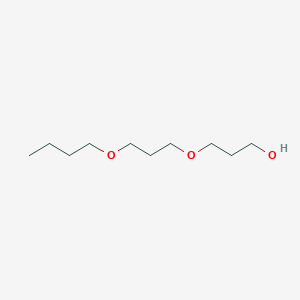
2-Nitrophenyl hexanoate
Descripción general
Descripción
2-Nitrophenyl hexanoate is an organic compound with the molecular formula C12H15NO4. It is an ester formed from hexanoic acid and 2-nitrophenol. This compound is known for its applications in various chemical reactions and research studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitrophenyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-nitrophenol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl hexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and 2-nitrophenol.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-nitrophenol.
Reduction: 2-Aminophenyl hexanoate.
Substitution: Various substituted phenyl hexanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitrophenyl hexanoate is used in various scientific research applications, including:
Enzyme Studies: It is used as a substrate in enzyme assays to study the activity of esterases and lipases.
Biodegradation Research: It serves as a model compound to study the biodegradation of esters by microorganisms.
Pharmaceutical Research: It is used in the synthesis of potential pharmaceutical intermediates and active compounds.
Material Science: It is used in the development of new materials with specific properties, such as biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 2-nitrophenyl hexanoate involves its interaction with enzymes or chemical reagents that target the ester bond or the nitro group. For example, in enzyme-catalyzed hydrolysis, the enzyme binds to the ester bond and facilitates its cleavage, resulting in the formation of hexanoic acid and 2-nitrophenol. In reduction reactions, the nitro group is targeted by reducing agents, leading to its conversion to an amino group.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl hexanoate: Similar ester with the nitro group in the para position.
2-Nitrophenyl acetate: Ester with a shorter acyl chain.
2-Nitrophenyl benzoate: Ester with a benzoyl group instead of a hexanoyl group.
Uniqueness
2-Nitrophenyl hexanoate is unique due to its specific ester structure and the presence of the nitro group in the ortho position. This configuration influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific research applications.
Propiedades
IUPAC Name |
(2-nitrophenyl) hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-9-12(14)17-11-8-6-5-7-10(11)13(15)16/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEMXDASIVKXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814847.png)
![sodium;2-[(E)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814852.png)



![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7814881.png)

